(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
Description
The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a heterocyclic methanone derivative featuring a fused dihydroisoxazolopyridine core and a substituted pyrazole moiety. Its molecular structure includes:
- A 6,7-dihydroisoxazolo[4,5-c]pyridine ring system, which combines an isoxazole (O- and N-containing 5-membered ring) fused to a partially saturated pyridine ring.
- A methanone bridge linking the two heterocyclic systems.
Structural characterization of such compounds often employs X-ray crystallography refined using software like SHELX .
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(5-methyl-1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-15(10-18-21(12)14-5-3-2-4-6-14)17(22)20-8-7-16-13(11-20)9-19-23-16/h2-6,9-10H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIRKXLZNIAJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC4=C(C3)C=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone involves multiple steps. One common route starts with the preparation of the isoxazolo[4,5-c]pyridine moiety, followed by the introduction of the pyrazolyl group through a series of condensation reactions. The key reaction conditions include the use of specific catalysts, solvents such as dimethyl sulfoxide or acetonitrile, and temperatures ranging from ambient to reflux conditions.
Industrial Production Methods: In industrial settings, the large-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. Continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and column chromatography are employed to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Its reactivity is primarily influenced by the presence of functional groups within the isoxazolo and pyrazolyl rings.
Common Reagents and Conditions: Oxidation reactions often utilize reagents like potassium permanganate or chromium trioxide under controlled conditions. Reduction reactions might involve reagents such as sodium borohydride or lithium aluminium hydride. Substitution reactions typically employ nucleophiles like alkyl halides or amines, often under basic conditions.
Major Products Formed: Depending on the specific reaction, major products can include derivatives with modified functional groups, such as hydroxylated or alkylated compounds, which can further expand its utility in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, aiding in the development of new materials and pharmaceuticals.
Biology: Biologically, it can be used as a probe to study biochemical pathways and interactions due to its reactive nature and structural versatility.
Industry: Industrially, it can be utilized in the production of advanced polymers, agrochemicals, and other high-value chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, altering their activity or function. These interactions often involve the formation of covalent or non-covalent bonds, leading to changes in biological pathways. Detailed studies on its binding affinities and specific interactions are crucial for understanding its mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reported Biological Activity | Reference |
|---|---|---|---|---|---|
| Target Compound: (6,7-Dihydroisoxazolo[...]methanone | C₁₆H₁₄N₄O₂* | ~294.31 | Dihydroisoxazolopyridine, methyl-phenyl-pyrazole | Inferred potential (structural analogs) | |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Not specified | Not provided | Dihydropyrazolyl, pyridinyl, multiple phenyl | Antimicrobial (generalized) | |
| Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-3-pyridinyl | C₁₅H₁₃N₃O | 251.28 | Dihydropyrazolyl, pyridinyl | Not specified |
*Hypothetical formula based on structural analysis.
Structural Differences and Implications
This contrasts with the pyridinyl group in ’s compound and the simpler dihydropyrazole in ’s analog . Isoxazole rings are known for enhancing metabolic stability compared to pyridine, which may improve pharmacokinetics.
Substituent Effects: The 5-methyl-1-phenyl-pyrazole moiety in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
Molecular Weight and Complexity: The target’s higher molecular weight (~294 vs. 251 g/mol for ’s compound) suggests differences in solubility and bioavailability.
Biological Activity
The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule with significant potential in pharmacology. Its unique structural features combine elements from isoxazole, pyridine, and pyrazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 308.33 g/mol. The structure includes a dihydroisoxazole moiety fused with a pyridine ring and substituted by a pyrazole group. This structural complexity contributes to its varied biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.33 g/mol |
| CAS Number | 2034487-60-8 |
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antioxidant Properties : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary data indicate that the compound may induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes.
The mechanisms underlying the biological activity of this compound are complex and multifaceted:
- Receptor Modulation : The compound may interact with cellular receptors to modulate their activity, influencing signaling pathways associated with inflammation and cancer progression.
- Enzyme Inhibition : It has been shown to bind to and inhibit the activity of key enzymes involved in inflammatory responses and cancer cell proliferation.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antioxidant Activity : A study demonstrated that derivatives of pyrazole exhibited significant antioxidant properties, which were attributed to their ability to donate electrons and neutralize free radicals .
- Anti-inflammatory Research : Another research highlighted that isoxazole derivatives could effectively reduce inflammation in animal models by inhibiting COX enzymes .
- Anticancer Potential : A recent study indicated that certain pyrazole derivatives showed promising anticancer effects by inducing apoptosis in various cancer cell lines .
Computational Predictions
Computational methods such as molecular docking simulations have been employed to predict the interactions between this compound and biological targets. These studies suggest that it has a favorable binding affinity for several key proteins involved in disease processes, corroborating its potential therapeutic applications .
Q & A
Q. Table 1: Synthesis Method Comparison
| Method | Key Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Cyclo-condensation | Ethanol reflux, 2h | Adjust solvent polarity for purity | |
| Chalcone reaction | NaOH base, room temperature | Optimize stoichiometry of hydrazide |
Basic: How is the compound characterized structurally?
Answer:
- NMR Spectroscopy : Confirm substituent positions on the pyrazole and isoxazolo-pyridine rings via H and C chemical shifts, cross-referenced with analogous compounds (e.g., 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid) .
- X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions, as demonstrated for structurally similar pyrazole derivatives .
Advanced: How to address low yields in heterocyclic ring formation during synthesis?
Answer:
- Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
- Catalytic Additives : Introduce mild bases (e.g., triethylamine) or phase-transfer catalysts to improve cyclization efficiency .
- Computational Modeling : Use tools like Discovery Studio to predict favorable reaction pathways and transition states .
Advanced: How to resolve contradictions in spectral data interpretation?
Answer:
- Cross-Validation : Compare NMR data with structurally related compounds (e.g., 1-methyl-4-nitro-1H-pyrazol-5-yl derivatives) to identify substituent-induced shifts .
- X-ray Diffraction : Resolve ambiguities in NOESY or COSY correlations by determining the crystal structure .
Basic: What are the known or hypothesized biological targets/activities of this compound?
Answer:
- Enzyme Inhibition : Pyrazole-isoxazole hybrids often target kinases or oxidoreductases. Test via in vitro assays (e.g., fluorescence-based kinase inhibition) .
- Antimicrobial Potential : Screen against Gram-positive/negative bacterial models, referencing protocols for 4-methoxyphenyl pyrazol-5-amine derivatives .
Q. Table 2: Bioactivity Screening Framework
| Assay Type | Model System | Key Metrics | Reference |
|---|---|---|---|
| Kinase inhibition | ATP-binding assays | IC, inhibition kinetics | |
| Antimicrobial | E. coli, S. aureus | MIC, zone of inhibition |
Advanced: How to design experiments to elucidate the mechanism of action?
Answer:
In Vitro Profiling : Use surface plasmon resonance (SPR) to assess binding affinity to putative targets (e.g., histamine receptors) .
In Vivo Models : Employ zebrafish or murine models for pharmacokinetic/pharmacodynamic (PK/PD) studies, prioritizing analogs with proven metabolic stability .
Molecular Docking : Map compound interactions using homology models of target proteins (e.g., serotonin receptors) .
Advanced: What strategies differentiate this compound's pharmacokinetics from analogs?
Answer:
- Metabolic Stability : Compare hepatic microsomal degradation rates with methyl-substituted pyrazoles (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-yl derivatives) .
- Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanosuspensions, leveraging solubility data from related compounds .
Basic: What are the stability considerations for this compound under different conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
